2,2-Dimethyl-3-anilino-3-phenylpropanoic acid ethyl ester
Overview
Description
2,2-Dimethyl-3-anilino-3-phenylpropanoic acid ethyl ester is a synthetic compound with the molecular formula C19H23NO2 and a molecular weight of 297.4 g/mol. This compound is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-anilino-3-phenylpropanoic acid ethyl ester typically involves the reaction of 2,2-Dimethyl-3-phenylpropanoic acid with aniline and ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. The general steps include:
Preparation of 2,2-Dimethyl-3-phenylpropanoic acid: This can be synthesized through the Friedel-Crafts alkylation of benzene with isobutyric acid.
Formation of the ester: The acid is then reacted with aniline in the presence of ethyl chloroformate to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reactions are typically carried out in large reactors with precise temperature and pressure control.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-anilino-3-phenylpropanoic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2,2-Dimethyl-3-anilino-3-phenylpropanoic acid ethyl ester is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of other complex organic compounds and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-anilino-3-phenylpropanoic acid ethyl ester involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-3-phenylpropanoic acid: A precursor in the synthesis of the ester.
2,2-Dimethyl-3-anilino-3-phenylpropanoic acid: A related compound with similar structural features.
Uniqueness
2,2-Dimethyl-3-anilino-3-phenylpropanoic acid ethyl ester is unique due to its specific ester functional group and the presence of both aniline and phenyl groups. This combination of structural features imparts distinct chemical and physical properties, making it valuable in various research applications.
Properties
IUPAC Name |
ethyl 3-anilino-2,2-dimethyl-3-phenylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-4-22-18(21)19(2,3)17(15-11-7-5-8-12-15)20-16-13-9-6-10-14-16/h5-14,17,20H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSCYZSSCNOTRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C(C1=CC=CC=C1)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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